molecular formula C19H21N3O3 B1146390 Tyr-Tic-NH2 CAS No. 154121-70-7

Tyr-Tic-NH2

Cat. No.: B1146390
CAS No.: 154121-70-7
M. Wt: 339.393
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Tic-NH2: is a synthetic peptide compound that consists of tyrosine (Tyr), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and an amide group (NH2). This compound is notable for its role as a delta opioid receptor antagonist, which means it can block the action of certain opioid peptides that bind to delta opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Tic-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, are added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The final step involves the cleavage of the peptide from the resin and the addition of the amide group (NH2) to the C-terminus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Tyr-Tic-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyr-Tic-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Tyr-Tic-NH2 exerts its effects by binding to delta opioid receptors and blocking the action of endogenous opioid peptides. This antagonistic action prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that would normally be triggered by opioid binding. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to selectively bind to delta opioid receptors without the presence of phenylalanine, a residue typically considered essential for opioid activity. This makes it a valuable tool in studying the structure-activity relationships of opioid peptides and developing new therapeutic agents .

Properties

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQBNDANGJYBJ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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